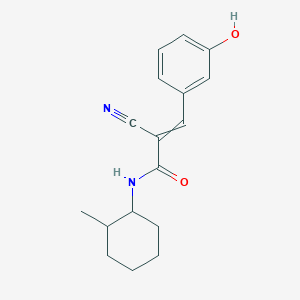

2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12-5-2-3-8-16(12)19-17(21)14(11-18)9-13-6-4-7-15(20)10-13/h4,6-7,9-10,12,16,20H,2-3,5,8H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUPDVAOGVPEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=CC2=CC(=CC=C2)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a base-catalyzed condensation reaction between 3-hydroxybenzaldehyde and 2-methylcyclohexanone to form an intermediate, which is then reacted with cyanoacetic acid to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, making it valuable in the development of new materials and chemicals. Researchers utilize it in synthetic pathways to explore novel reactions and compounds.

Biology

The biological activity of 2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide has been the focus of numerous studies. It has shown potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits activity against various pathogens. Studies suggest it could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Research into its cytotoxic effects reveals promising results against different cancer cell lines. For instance, compounds with similar structures have demonstrated selective toxicity towards human cancer cells while sparing normal cells.

Medicine

Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent for various diseases. It may interact with specific molecular targets within cells, possibly inhibiting enzymes or receptors involved in disease progression. Further studies are needed to elucidate these mechanisms and validate its therapeutic potential.

Industry

In industrial applications, this compound is utilized in the development of advanced materials, including polymers and coatings that exhibit specific desired properties. Its versatility makes it suitable for various applications across different sectors.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of derivatives of this compound against common bacterial strains. The minimum inhibitory concentration (MIC) was determined to be around 256 µg/mL for several derivatives, indicating significant antimicrobial activity.

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxicity of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated that certain analogs exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, suggesting strong anticancer properties worthy of further investigation.

Mechanism of Action

The mechanism by which 2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a cyanoenamide core with several analogs, differing primarily in substituents on the phenyl ring and the amide nitrogen. Key structural comparisons include:

Aromatic Substituents :

Amide Group Variations :

Key Observations :

- Synthesis Efficiency : Compound 5b exhibits the highest yield (90%), likely due to favorable reaction conditions and minimal steric hindrance from the methoxy group .

- Melting Points : Compounds with polar substituents (e.g., sulfamoyl in 5b ) show higher melting points (292°C), suggesting stronger intermolecular interactions .

- Molecular Weight : Bulky substituents, such as the coumarin group in CD enamide , increase molecular weight (298.29 g/mol) compared to the target compound (286.35 g/mol) .

Biological Activity

2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.35 g/mol

- Structure : The compound features a cyano group at the 2-position of the acrylamide moiety, with a hydroxyl-substituted phenyl group and a methylcyclohexyl substituent.

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction : A base-catalyzed condensation between 3-hydroxybenzaldehyde and 2-methylcyclohexanone.

- Reaction with Cyanoacetic Acid : The intermediate is then reacted with cyanoacetic acid to yield the final product.

- Solvents and Catalysts : Common solvents include ethanol or methanol, and catalysts such as sodium hydroxide or potassium carbonate are often used for enhanced yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been investigated for its ability to inhibit tumor cell proliferation in several cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation .

Anti-inflammatory Effects

Similar compounds have been evaluated for their anti-inflammatory effects. In vivo models indicated that this compound could reduce inflammation markers, such as cytokines (IL-1β, TNFα), suggesting potential therapeutic applications in inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially inhibiting enzymes or receptors involved in disease processes .

Case Studies

-

In Vitro Anticancer Study :

- Objective : Assess the cytotoxic effects on human cancer cell lines.

- Method : Cell viability assays were performed using different concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 25 μM, indicating dose-dependent effects.

- Anti-inflammatory Study :

Data Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including substitution, condensation, and reduction. For example:

- Substitution reactions under alkaline conditions can introduce aryloxy groups (e.g., using 3-hydroxyphenol derivatives) .

- Condensation reactions with cyanoacetic acid or derivatives under catalytic conditions (e.g., DCC or EDCI) form the α,β-unsaturated acrylamide backbone .

- Optimization includes solvent selection (e.g., DMF for polar aprotic environments) and temperature control (40–60°C) to minimize side reactions .

- Purification via column chromatography or crystallization ensures high yields (>80%) .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

- X-ray crystallography resolves stereochemistry and confirms intramolecular hydrogen bonding (e.g., between the cyano group and hydroxylphenyl moiety) .

- 1H/13C NMR identifies substituent environments:

- IR spectroscopy detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .

Q. What in vitro assays evaluate its biological activity?

Methodological Answer:

- Antioxidant activity : DPPH radical scavenging assays (IC50 values) and lipid peroxidation inhibition in rat liver homogenates .

- Anti-inflammatory activity : COX-2 inhibition assays and carrageenan-induced paw edema models in rodents .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC50 determination using kinetic readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Substituent variation : Replace the 3-hydroxyphenyl group with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups to modulate electron density and binding affinity .

- Scaffold modification : Introduce heterocycles (e.g., thiophene) to enhance solubility or target selectivity .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the cyano group) .

Q. What strategies resolve discrepancies in pharmacological data across studies?

Methodological Answer:

- Standardized protocols : Adopt randomized block designs with split-split plots to control variables like solvent polarity and cell line variability .

- Dose-response validation : Replicate studies using multiple concentrations (e.g., 0.1–100 µM) and orthogonal assays (e.g., Western blotting alongside ELISA) .

- Meta-analysis : Pool data from independent labs using fixed/random-effects models to identify outliers or confounding factors .

Q. How do computational models predict physicochemical properties or binding modes?

Methodological Answer:

- QSPR models : Use quantum chemistry calculations (Gaussian 09) to predict logP, solubility, and pKa .

- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability (e.g., with GROMACS) over 100-ns trajectories to assess binding free energy (MM-PBSA) .

- ADMET prediction : SwissADME or ADMETlab 2.0 evaluate bioavailability, CYP450 interactions, and toxicity .

Data Contradiction Analysis

Q. How to address conflicting results in antioxidant vs. pro-oxidant activity?

Methodological Answer:

- Redox environment control : Test activity under varying oxygen concentrations (normoxia vs. hypoxia) and redox buffers (e.g., glutathione) .

- Electron paramagnetic resonance (EPR) detects radical species generation to distinguish antioxidant/pro-oxidant mechanisms .

- Cell-based vs. cell-free assays : Compare results in isolated enzymes (e.g., SOD) vs. whole-cell systems to identify contextual effects .

Synthetic Optimization

Q. How to scale up synthesis without compromising purity?

Methodological Answer:

- Flow chemistry : Continuous reactors reduce batch variability and improve heat/mass transfer for high-volume production .

- In-line analytics : Use HPLC-MS to monitor intermediates in real-time and adjust reaction parameters dynamically .

- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.